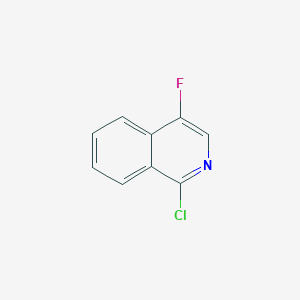

1-Chloro-4-fluoroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYLDYWBJSOIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591337 | |

| Record name | 1-Chloro-4-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435278-06-1 | |

| Record name | 1-Chloro-4-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Chloro-4-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-chloro-4-fluoroisoquinoline, a key heterocyclic building block in medicinal chemistry. The document details two robust synthetic routes, including a primary pathway commencing from 1-hydroxyisoquinoline and an alternative route starting from isoquinoline. Each pathway is elucidated with in-depth mechanistic insights, step-by-step experimental protocols, and quantitative data to ensure scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of functionalized isoquinolines in drug discovery and development.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities.[1] The strategic introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and biological properties of these molecules, including their metabolic stability, binding affinity, and membrane permeability. This compound, in particular, is a versatile intermediate for the synthesis of a range of bioactive compounds, making its efficient and scalable synthesis a topic of considerable interest. This guide provides a detailed exploration of the most effective methods for its preparation.

Part 1: Primary Synthesis Pathway: From 1-Hydroxyisoquinoline

This pathway is a well-established and efficient route to this compound, proceeding through three key transformations: electrophilic fluorination, acid-catalyzed rearrangement, and chlorination.

Logical Workflow

Caption: Primary synthesis pathway for this compound.

Step 1: Electrophilic Fluorination of 1-Hydroxyisoquinoline

The initial step involves the electrophilic fluorination of 1-hydroxyisoquinoline. Due to the tautomeric nature of 1-hydroxyisoquinoline, which exists in equilibrium with its isoquinolin-1(2H)-one form, the reaction proceeds on the electron-rich enamide system.

Mechanism: The reaction is typically carried out using an N-F electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The proposed mechanism involves the attack of the enamine tautomer of 1-hydroxyisoquinoline on the electrophilic fluorine atom of Selectfluor®.[2][3] This is followed by the addition of methanol to the intermediate, leading to a mixture of fluorinated dihydroisoquinoline derivatives.

Experimental Protocol:

-

Suspend 1-hydroxyisoquinoline in a mixture of acetonitrile and methanol under a nitrogen atmosphere.[4]

-

Add Selectfluor® portion-wise to the suspension at room temperature.[4]

-

Stir the reaction mixture for 2-3 hours, monitoring the progress by TLC.[4]

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mixture of fluorinated intermediates.[4]

Step 2: Acid-Catalyzed Rearrangement

The crude mixture of fluorinated dihydroisoquinoline intermediates is then subjected to an acid-catalyzed rearrangement to furnish the thermodynamically more stable 4-fluoro-1-hydroxyisoquinoline.

Mechanism: The acidic conditions facilitate the elimination of methanol and subsequent tautomerization to the aromatic 4-fluoro-1-hydroxyisoquinoline. The driving force for this reaction is the formation of the stable aromatic isoquinoline ring system.

Experimental Protocol:

-

Dissolve the crude fluorinated intermediate mixture in dichloromethane.[1]

-

Add a solution of hydrochloric acid in ethyl acetate and stir the mixture at room temperature for several hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.[1]

-

Neutralize the residue with an aqueous solution of sodium bicarbonate.[1]

-

Collect the precipitated solid by filtration, wash with water and methanol, and dry to obtain 4-fluoro-1-hydroxyisoquinoline.[1]

Step 3: Chlorination of 4-Fluoro-1-hydroxyisoquinoline

The final step is the conversion of the hydroxyl group at the 1-position to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Mechanism: The reaction proceeds via the initial phosphorylation of the hydroxyl group of 4-fluoro-1-hydroxyisoquinoline by POCl₃. This forms a good leaving group, which is then displaced by a chloride ion in a nucleophilic aromatic substitution reaction to yield the final product.

Experimental Protocol:

-

To 4-fluoro-1-hydroxyisoquinoline, add an excess of phosphorus oxychloride.[1]

-

Heat the reaction mixture at 65-70 °C for 2-3 hours.[4]

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium carbonate, until the pH is basic.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[1]

Quantitative Data

| Step | Product | Typical Yield | Spectroscopic Data |

| 2 | 4-Fluoro-1-hydroxyisoquinoline | 60-70% | IR (KBr): 3158, 1652 cm⁻¹; MS (m/z): 163 (M⁺)[1] |

| 3 | This compound | 85-95% | IR (KBr): 1315, 1260, 763 cm⁻¹; MS (m/z): 183, 181 (M⁺)[1] |

Part 2: Alternative Synthesis Pathway: From Isoquinoline

An alternative approach to this compound begins with the parent heterocycle, isoquinoline. This route involves the synthesis of 4-fluoroisoquinoline, followed by the introduction of the chloro group at the 1-position.

Logical Workflow

Caption: Alternative synthesis pathway for this compound.

Step 1: Synthesis of 4-Fluoroisoquinoline

The synthesis of 4-fluoroisoquinoline can be achieved from isoquinoline in a multi-step process.

Procedure:

-

Bromination: Isoquinoline is first brominated to yield 4-bromoisoquinoline.[5]

-

Ammonolysis: The resulting 4-bromoisoquinoline undergoes ammonolysis to produce 4-aminoisoquinoline.[5]

-

Balz-Schiemann Reaction: 4-Aminoisoquinoline is then converted to 4-fluoroisoquinoline via a Balz-Schiemann-type reaction. This involves diazotization of the amino group with sodium nitrite in the presence of fluoroboric acid, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[5][6]

Step 2: N-Oxidation of 4-Fluoroisoquinoline

To facilitate chlorination at the 1-position, 4-fluoroisoquinoline is first activated by conversion to its N-oxide.

Mechanism: The nitrogen atom of the isoquinoline ring is oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the peroxy acid.

Experimental Protocol:

-

Dissolve 4-fluoroisoquinoline in a chlorinated solvent like dichloromethane.

-

Add m-CPBA portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Wash the reaction mixture with an aqueous solution of sodium sulfite and then with sodium bicarbonate.

-

Dry the organic layer and concentrate to obtain 4-fluoroisoquinoline N-oxide.

Step 3: Chlorination of 4-Fluoroisoquinoline N-oxide

The final step is the introduction of the chlorine atom at the 1-position. The N-oxide is reactive towards chlorinating agents, which results in the formation of the 1-chloro derivative.

Mechanism: The reaction with phosphorus oxychloride proceeds through the formation of a phosphorylated intermediate at the N-oxide oxygen. This activates the C1 position for nucleophilic attack by a chloride ion, followed by elimination to give the this compound and phosphate byproducts.

Experimental Protocol:

-

Treat 4-fluoroisoquinoline N-oxide with an excess of phosphorus oxychloride.[7]

-

Heat the reaction mixture under reflux for several hours.[7]

-

After cooling, remove the excess POCl₃ under reduced pressure.[7]

-

Carefully quench the residue with ice water and neutralize with a base.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.[7]

Safety Precautions

-

Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Selectfluor®: is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

-

m-CPBA: is a potentially explosive solid and should be stored and handled according to safety guidelines.

-

Hydrochloric Acid and other strong acids: are corrosive and should be handled with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has detailed two reliable synthetic pathways for the preparation of this compound. The primary route, starting from 1-hydroxyisoquinoline, offers a straightforward and high-yielding approach. The alternative pathway, commencing with isoquinoline, provides a viable, albeit longer, alternative. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The provided mechanistic insights and detailed protocols are intended to empower researchers to confidently and safely synthesize this valuable building block for application in drug discovery and medicinal chemistry.

References

-

A Process For The Synthesis Of 4 Fluoro Isoquinoline. (URL: [Link])

- JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google P

- JP2018070562A - Preparation of 4-fluoroisoquinoline - Google P

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (URL: [Link])

-

Selectfluor - Wikipedia. (URL: [Link])

- US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google P

-

Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - NIH. (URL: [Link])

-

Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. (URL: [Link])

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

-

Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])

-

POCl3 Mechanism for Activated Chlorine Formation - Common Organic Chemistry. (URL: [Link])

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (URL: [Link])

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL: [Link])

-

Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - International Journal of Chemical Studies. (URL: [Link])

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. (URL: [Link])

-

Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed. (URL: [Link])

Sources

- 1. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents [patents.google.com]

- 2. 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]

- 4. JP2018070562A - Preparation of 4-fluoroisoquinoline - Google Patents [patents.google.com]

- 5. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

Technical Guide to the Physicochemical Properties of 1-Chloro-4-fluoroisoquinoline

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Chloro-4-fluoroisoquinoline (C₉H₅ClFN), a key heterocyclic intermediate in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for property evaluation. The guide covers structural, spectroscopic, thermal, and solubility characteristics, offering both established data and predictive insights. Each section is grounded in authoritative references and includes detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction and Molecular Profile

This compound is a halogenated heterocyclic aromatic compound that has garnered significant interest as a versatile building block in the synthesis of complex bioactive molecules.[1] Its strategic importance is notably highlighted by its role as a precursor in the synthesis of Rho-kinase (ROCK) inhibitors, such as Ripasudil, which is utilized in the treatment of glaucoma and ocular hypertension.[2] The presence of both chlorine and fluorine atoms on the isoquinoline scaffold imparts unique reactivity and electronic properties, making a thorough understanding of its physicochemical characteristics essential for its effective application in drug design and process development.

The isoquinoline core itself is a prevalent motif in a vast array of natural products and synthetic pharmaceuticals. The addition of a chloro group at the C-1 position provides a reactive site for nucleophilic substitution, while the fluoro group at C-4 modulates the electronic nature of the ring system, influencing properties like pKa and metabolic stability. This guide delves into these properties, providing a foundational understanding for its use in synthetic and medicinal chemistry.

Molecular Structure:

Caption: Workflow for Melting Point Determination.

Boiling Point

For compounds that are liquid at or near room temperature, the boiling point is a fundamental physical constant. Given the ambiguity of its physical state, determining the boiling point may be relevant.

Experimental Protocol: Boiling Point Determination (Microscale/Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point, defined as the temperature where the vapor pressure of the liquid equals the atmospheric pressure. [3][4] Causality: As the liquid is heated, its vapor pressure increases. Bubbles initially escaping from the inverted capillary are composed of trapped air. As the temperature approaches the boiling point, the capillary fills with the compound's vapor. Upon cooling, the vapor pressure drops, and the higher atmospheric pressure forces the liquid back into the capillary. The temperature at which this occurs represents the equilibrium point where vapor pressure equals atmospheric pressure.

Caption: Workflow for Boiling Point Determination.

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and reaction conditions. The aqueous solubility of a drug candidate is a major determinant of its absorption. [5] Predicted Solubility: Given its halogenated aromatic structure, this compound is expected to have low aqueous solubility and good solubility in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO).

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution. [5][6] Causality: This protocol ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the solution. By adding an excess of the compound and allowing sufficient time for equilibration, the resulting concentration of the supernatant represents the true saturation solubility under the specified conditions (e.g., pH, temperature).

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. For an isoquinoline derivative, the pKa relates to the protonation of the basic nitrogen atom. This property profoundly affects solubility, lipophilicity, and receptor binding. Isoquinoline itself has a pKa of 5.4, indicating it is a weak base. The electron-withdrawing effects of the chloro and fluoro substituents are expected to decrease the basicity of the nitrogen atom, resulting in a pKa lower than 5.4.

Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. [7] Causality: The protocol involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa corresponds to the pH at which the compound is 50% ionized and 50% neutral. This point is identified as the midpoint of the buffer region in the titration curve, which mathematically corresponds to an inflection point. [7]

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and confirmation. The following sections detail the expected spectral characteristics of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

-

Expected Molecular Ion (M⁺): A prominent feature will be the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern with an intensity ratio of approximately 3:1. This is a definitive signature for a monochlorinated compound.

-

Observed Data: A patent reports m/z values of 181 (for C₉H₅³⁵ClFN⁺) and 183 (for C₉H₅³⁷ClFN⁺). * Fragmentation: A likely fragmentation pathway is the loss of a chlorine radical, leading to a fragment ion at m/z 146 (M⁺ - Cl).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

-

Aromatic C-H Stretch: Peaks are expected above 3000 cm⁻¹.

-

Aromatic C=C and C=N Bending: A series of sharp peaks are expected in the fingerprint region between 1600 cm⁻¹ and 1400 cm⁻¹.

-

C-F Stretch: A strong absorption band is anticipated in the 1300-1100 cm⁻¹ region.

-

C-Cl Stretch: A band is expected in the 800-600 cm⁻¹ region.

-

Observed Data: A patent reports characteristic peaks (KBr) at 1315, 1260, and 763 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

¹H NMR: The spectrum will show signals for the five aromatic protons.

-

Predicted Chemical Shifts (δ):

-

The protons on the benzene ring (H-5, H-6, H-7, H-8) are expected to appear in the range of δ 7.5-8.5 ppm.

-

The proton at C-3, being in the pyridine ring and adjacent to the nitrogen, is expected to be deshielded and appear as a singlet around δ 8.0-8.5 ppm.

-

-

Splitting Patterns: The benzene ring protons will exhibit complex coupling patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors.

¹³C NMR: The spectrum will show nine distinct signals for the nine carbon atoms.

-

Predicted Chemical Shifts (δ):

-

Aromatic Carbons: Generally appear between δ 120-150 ppm.

-

C-Cl (C-1): Expected to be significantly deshielded, likely appearing around δ 150-155 ppm.

-

C-F (C-4): This carbon will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet. Its chemical shift will be in the range of δ 155-165 ppm.

-

Other carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF).

-

¹⁹F NMR: This technique is highly sensitive for fluorine-containing compounds. [8]* Predicted Chemical Shift (δ): A single signal is expected for the fluorine atom. For fluoroaromatic compounds, the chemical shift typically falls in the range of δ -110 to -140 ppm (relative to CFCl₃). The signal will likely appear as a multiplet due to coupling with nearby protons (H-3 and H-5).

Reactivity and Stability

Understanding the chemical reactivity and stability is crucial for designing synthetic routes and assessing the compound's shelf-life and metabolic fate.

-

Nucleophilic Aromatic Substitution (SₙAr): The C-1 position is activated towards nucleophilic attack due to the adjacent electron-withdrawing nitrogen atom. The chlorine atom at this position is a good leaving group, making it a prime site for substitution by nucleophiles such as amines, alkoxides, and thiols. This is a common strategy for elaborating the isoquinoline scaffold. [1]* Electrophilic Aromatic Substitution: The isoquinoline ring system is generally deactivated towards electrophilic attack compared to benzene. When reactions do occur, substitution is directed to the benzene ring, primarily at the C-5 and C-8 positions. [9][10]The presence of the deactivating chloro and fluoro groups will further disfavor these reactions, likely requiring harsh conditions.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, as a halogenated aromatic compound, it should be protected from strong light and stored in a cool, dry place to prevent potential degradation.

Toxicological and Safety Profile

As a chemical intermediate, this compound should be handled with appropriate care in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

| Source: Aggregated supplier safety data. | |

| [3] | |

| Handling Recommendations: |

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

References

- JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents.

-

Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene - ResearchGate. Available at: [Link]

-

Determination of Melting Point - Clarion University. Available at: [Link]

-

To determine the melting point of given organic compound. - MedPharma. Available at: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. Available at: [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. Available at: [Link]

-

This compound (C9H5ClFN) - PubChemLite. Available at: [Link]

-

Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption - DiVA portal. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

Determination of Boiling Point (B.P): - vijaynazare.weebly.com. Available at: [Link]

-

Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Available at: [Link]

-

4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4. Available at: [Link]

-

Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC - PubMed Central. Available at: [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. Available at: [Link]

-

Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. Available at: [Link]

-

1 - Supporting Information. Available at: [Link]

-

Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - Semantic Scholar. Available at: [Link]

-

Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - Semantic Scholar. Available at: [Link]

-

Wiley-VCH 2007 - Supporting Information. Available at: [Link]

-

Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - MDPI. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

-

Determination of the Melting and Boiling Points of Compounds - YouTube. Available at: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

-

Accurate pKa determination for a heterogeneous group of organic molecules - PubMed. Available at: [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available at: [Link]

-

Reactions of Isoquinoline | TYBSc Chemistry - YouTube. Available at: [Link]

-

Reactivity of Isoquinoline - YouTube. Available at: [Link]

-

1-Chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride - PubChem. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

-

Predicting the pKa of Small Molecules - Matthias Rupp. Available at: [Link]

-

Syntheses of 4-Substituted Isoquinolines - ResearchGate. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. Available at: [Link]

-

How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. Available at: [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]

-

Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Available at: [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

- US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

How To Determine PKA Of Organic Compounds? - Chemistry For Everyone - YouTube. Available at: [Link]

-

-

13C NMR Spectroscopy. Available at: [Link]

-

-

13 C NMR Chemical Shifts - Oregon State University. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. scispace.com [scispace.com]

- 6. diva-portal.org [diva-portal.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1-Chloro-4-fluoroisoquinoline

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous alkaloids, pharmaceuticals, and functional organic materials. The strategic placement of substituents on this bicyclic heterocycle allows for the fine-tuning of its electronic properties, thereby controlling its reactivity and biological interactions. 1-Chloro-4-fluoroisoquinoline is a halogenated derivative of particular interest, presenting a unique electronic landscape for synthetic exploitation.

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound. Moving beyond a simple recitation of facts, we will explore the underlying principles that govern its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel, high-value compounds. We will delve into a predictive analysis of its reactive centers, supported by established chemical theory and evidence from analogous systems, and provide representative protocols for its functionalization.

Analysis of Molecular and Electronic Structure

The reactivity of this compound is dictated by the interplay of its constituent atoms and aromatic systems. The isoquinoline core consists of a pyridine ring fused to a benzene ring. The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) and a mesomeric effect (-M). This significantly reduces the electron density of the entire heterocyclic system, particularly the pyridine ring, a phenomenon that is central to its chemical behavior.

Furthermore, the molecule is substituted with two electron-withdrawing halogen atoms:

-

Chlorine at C-1: Positioned alpha to the ring nitrogen, the chlorine atom further depletes electron density at C-1 through its inductive effect. This makes the C-1 position exceptionally electrophilic and primes the C-Cl bond for nucleophilic attack.

-

Fluorine at C-4: Fluorine, the most electronegative element, exerts a strong inductive pull (-I effect) on the pyridine ring.

Collectively, the nitrogen atom and the two halogens render the pyridine ring highly electron-deficient, or "electron-poor." Conversely, the benzene (carbocyclic) ring, while also deactivated by the electron-withdrawing nature of the fused pyridine system, remains comparatively more electron-rich and is the preferred site for electrophilic attack, albeit under forcing conditions.

Caption: Structure of this compound.

Data Presentation: Predicted Reactivity Analysis

| Site Position | Type | Predicted Reactivity Level | Rationale and Causality |

| Carbon-1 (C-1) | Electrophilic | Very High | This is the most electron-deficient carbon. It is alpha to the ring nitrogen and directly bonded to an electronegative chlorine atom. It is the prime site for nucleophilic aromatic substitution (SNAr). The chloro group serves as an excellent leaving group at this highly activated position.[1] |

| Carbon-5 (C-5) & Carbon-8 (C-8) | Nucleophilic | Low to Moderate | These positions on the carbocyclic ring are the most susceptible to electrophilic aromatic substitution (SEAr). While the entire ring system is deactivated, the Wheland intermediates formed by attack at C-5 or C-8 are the most stable as the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring.[2] Nitration of the parent 4-fluoroisoquinoline confirms reactivity at these sites.[3][4] |

| Nitrogen-2 (N-2) | Nucleophilic | Low | The lone pair on the nitrogen atom is integral to the aromatic sextet of the pyridine ring. While it can act as a base (pKa of isoquinoline is 5.4), its nucleophilicity is significantly tempered by aromaticity. Protonation or alkylation occurs under acidic conditions. |

| Other Carbons (C-3, C-6, C-7) | Electrophilic/ Nucleophilic | Very Low | These positions are significantly less reactive. C-3 is part of the electron-poor pyridine ring but lacks the activation of C-1. C-6 and C-7 are less favored for electrophilic attack compared to C-5 and C-8 due to less stable intermediates. |

Nucleophilic Sites and Reactions

The primary nucleophilic character of this compound resides in the π-system of the benzene ring. However, due to the strong deactivating effect of the fused pyridinium-like system, this ring is a weak nucleophile and will only react with potent electrophiles under harsh conditions.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic attack occurs preferentially on the carbocyclic ring at positions C-5 and C-8.[2] This regioselectivity is dictated by the stability of the cationic σ-complex (Wheland intermediate) formed during the reaction. Attack at C-5 or C-8 allows the positive charge to be delocalized across the benzene ring without placing an adjacent positive charge on the electron-deficient pyridine ring, a more energetically favorable scenario compared to attack at C-6 or C-7.

A key precedent is the nitration of 4-fluoroisoquinoline, which, when treated with potassium nitrate in sulfuric acid, yields a mixture of 4-fluoro-5-nitroisoquinoline and 4-fluoro-8-nitroisoquinoline.[3][4] This provides strong evidence that the same regioselectivity will be observed for this compound, although the reaction will require more forcing conditions due to the additional deactivating chloro group.

Caption: Logical workflow for electrophilic aromatic substitution.

Electrophilic Sites and Reactions

The defining characteristic of this compound is the presence of a highly electrophilic C-1 carbon atom. This site is the focal point for a variety of synthetically useful transformations.

Nucleophilic Aromatic Substitution (SNAr)

The C-1 position is exceptionally susceptible to nucleophilic aromatic substitution (SNAr). The convergence of inductive electron withdrawal by the adjacent nitrogen and the chlorine atom makes this carbon highly electron-poor and thus an excellent electrophile. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The displacement of the chloride leaving group is highly favorable.

This high reactivity allows for the introduction of a wide range of nucleophiles, including:

-

O-Nucleophiles: Alkoxides (e.g., NaOMe, NaOEt) to form 1-alkoxy derivatives.

-

N-Nucleophiles: Ammonia, primary amines, and secondary amines to form 1-aminoisoquinolines.

-

S-Nucleophiles: Thiolates (e.g., NaSPh) to form 1-thioether derivatives.

Control experiments on related systems, such as 1-chloroisoquinoline and 2-chloroquinolines, confirm that substitution occurs readily at positions alpha to the ring nitrogen.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The C-1 chloro substituent also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery. The C-Cl bond is sufficiently reactive to undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids allows for the formation of new C-C bonds, yielding 1-aryl or 1-vinyl-4-fluoroisoquinolines. This reaction is a premier method for constructing biaryl scaffolds.[6][7]

-

Buchwald-Hartwig Amination: This powerful reaction enables the coupling of a diverse range of primary and secondary amines to the C-1 position, often under milder conditions than traditional SNAr and with broader substrate scope.

Caption: Competing pathways for functionalization at the C-1 position.

Experimental Protocols

The following protocols are representative methodologies for the functionalization of this compound. These are designed as self-validating systems and are based on established procedures for analogous heterocyclic systems. Researchers should perform initial small-scale reactions to optimize conditions for their specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize a 1-amino-4-fluoroisoquinoline derivative via SNAr.

Methodology:

-

Preparation: To a pressure-rated reaction vessel, add this compound (1.0 equiv.), the desired primary or secondary amine (2.0-3.0 equiv.), and a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane (to achieve a concentration of ~0.5 M).

-

Reaction: Seal the vessel and heat the mixture to 100-140 °C. The excess amine acts as both the nucleophile and the base to neutralize the HCl byproduct.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Electrophilic Aromatic Substitution (Nitration)

Objective: To synthesize 1-chloro-4-fluoro-5-nitroisoquinoline via SEAr, based on the known reactivity of 4-fluoroisoquinoline.[3][4]

Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add this compound (1.0 equiv.) to concentrated sulfuric acid (H₂SO₄, ~5-10 equiv.).

-

Reagent Addition: Once the substrate is fully dissolved, add potassium nitrate (KNO₃, 1.1 equiv.) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours. Due to the deactivated nature of the substrate, gentle heating (e.g., 40-50 °C) may be required.

-

Monitoring: Carefully monitor the reaction by quenching small aliquots in water, neutralizing, extracting, and analyzing by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Basify the resulting aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH > 8.

-

Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over Na₂SO₄, and concentrate. The resulting mixture of C-5 and C-8 nitro isomers will likely require separation by careful column chromatography.

-

Validation: Characterize the isolated isomers by NMR and MS to confirm their identity and regiochemistry.

Conclusion

This compound possesses a rich and predictable chemical reactivity defined by its distinct electronic domains. The pyridine ring is highly electron-deficient, making the C-1 position an exceptionally potent electrophilic site, ideal for functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. In contrast, the carbocyclic benzene ring acts as the nucleophilic center of the molecule, undergoing electrophilic aromatic substitution at the C-5 and C-8 positions, though it requires activation under strongly acidic conditions. This guide provides the foundational understanding and practical starting points for scientists to confidently employ this compound as a strategic building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- D. Western Therapeutics Institute, Inc. (2011). Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. U.S.

- D. Western Therapeutics Institute, Inc. (2012). Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.

- Joule, J. A., & Mills, K. (n.d.). Quinoline and Isoquinolines. In Heterocyclic Chemistry. (Chapter 7). Retrieved from a publicly available course lecture PDF.

-

Innovassynth Technologies (India) Ltd. (2007). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Indian Patent Application No. 27/2007. [Link]

-

Singh, P., & Kumar, A. (2020). Catalyst and Additive-Free Synthesis of Fluoroalkoxyquinolines. Request PDF based on a research publication. [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Química Orgánica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. [Link]

- Sumitomo Dainippon Pharma Co., Ltd. (2018). Preparation of 4-fluoroisoquinoline.

-

Asensio, A., & Medio-Simon, M. (2008). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Journal of Heterocyclic Chemistry. [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. [Link]

Sources

- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 4. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to the Solubility of 1-Chloro-4-fluoroisoquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-fluoroisoquinoline is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. Its solubility in various organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in the principles of physical organic chemistry. We will explore the theoretical underpinnings of its solubility, present available data, and provide a detailed experimental protocol for its determination.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with numerous physicochemical challenges. Among the most fundamental of these is solubility. The solubility of an active pharmaceutical ingredient (API) influences its bioavailability, manufacturability, and formulation. For a molecule like this compound, which often serves as a starting material or intermediate, understanding its behavior in different solvent environments is paramount for efficient and scalable synthesis.

The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of many natural alkaloids and synthetic drugs.[1] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[2] However, these substitutions also impact physical properties like solubility. A comprehensive understanding of the solubility of this compound is therefore not just an academic exercise but a practical necessity for chemists and pharmacologists.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a substituted aromatic heterocycle, the following factors are key determinants of its solubility in organic solvents:

-

"Like Dissolves Like": This age-old adage remains a useful guiding principle. The polarity of this compound, arising from the electronegative nitrogen, chlorine, and fluorine atoms, suggests that it will be more soluble in polar organic solvents than in nonpolar ones.[3]

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polarized C-Cl and C-F bonds and the nitrogen atom in the isoquinoline ring. Solvents with high dielectric constants and strong dipole moments will be more effective at solvating the molecule.

-

Van der Waals Forces: These non-specific interactions contribute to the overall solvation energy and are present in all solvent systems.

-

Hydrogen Bonding: While this compound is not a strong hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. Protic solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

-

Crystal Lattice Energy: The energy required to break apart the crystal lattice of the solid solute is a significant barrier to dissolution. A high lattice energy will result in lower solubility.

The interplay of these factors is complex, and while qualitative predictions can be made, experimental determination remains the gold standard for obtaining accurate solubility data.[4]

Solubility Profile of this compound

While specific, quantitative public data on the solubility of this compound across a wide range of organic solvents is limited, we can infer its likely behavior based on the known properties of isoquinoline and related halogenated heterocycles.[5][6] Unsubstituted isoquinoline is known to be soluble in common organic solvents like ethanol, acetone, and diethyl ether.

Based on the principles outlined above, a qualitative solubility profile can be anticipated:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | High | Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) possess strong dipoles that can effectively solvate the polar this compound molecule. |

| Polar Protic | Moderate to High | Alcohols such as Methanol, Ethanol, and Isopropanol can engage in hydrogen bonding with the nitrogen atom, enhancing solubility. |

| Chlorinated | Moderate | Solvents like Dichloromethane (DCM) and Chloroform can interact through dipole-dipole and van der Waals forces. |

| Ethers | Moderate | Tetrahydrofuran (THF) and Diethyl ether are moderately polar and can solvate the molecule. |

| Aromatic | Low to Moderate | Toluene and Benzene are less polar and will be less effective at solvating the polar solute. |

| Aliphatic | Low | Nonpolar solvents like Hexane and Heptane will be poor solvents for this polar compound. |

It is important to note that these are general predictions. The actual solubility will also be influenced by temperature, with solubility generally increasing with temperature for most solid solutes.[4]

Experimental Determination of Solubility: A Step-by-Step Protocol

Accurate solubility data is best obtained through experimental measurement. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.[8]

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Allow the samples to shake for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The solution should appear as a slurry with undissolved solid present.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

For faster separation, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a clean vial, ensuring that no solid particles are transferred.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample solutions by a validated analytical method, such as HPLC.[9]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements.[7]

-

Purity of Solute and Solvent: Impurities can alter the solubility of the compound.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature during equilibration is crucial.[10]

-

Equilibration Time: Insufficient time for equilibration will lead to an underestimation of solubility.

-

pH (for aqueous solutions): The ionization state of a compound can significantly impact its aqueous solubility.[11]

-

Polymorphism: Different crystalline forms of a compound can have different solubilities.

Relationship Between Solvent Polarity and Solubility

A key aspect of understanding the solubility of this compound is its interaction with solvents of varying polarities. The following diagram illustrates the expected trend.

Caption: Predicted relationship between solvent polarity and the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical consideration for its synthesis, purification, and application in drug discovery. A systematic approach, combining theoretical understanding with rigorous experimental determination, is essential for obtaining reliable solubility data. This guide has provided a framework for understanding the factors that govern the solubility of this important heterocyclic compound and a detailed protocol for its measurement. By applying these principles, researchers can optimize their synthetic routes and formulation strategies, ultimately accelerating the development of new medicines.

References

- Slideshare. (n.d.). solubility experimental methods.pptx.

- National Center for Biotechnology Information. (n.d.). 1-Chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride. PubChem.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Wikipedia. (n.d.). Isoquinoline.

- MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.

- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.

- Solubility of Things. (n.d.). Isoquinoline.

- Baran Lab. (n.d.). Haloselectivity of Heterocycles.

- Ataman Kimya. (n.d.). ISOQUINOLINE.

- National Center for Biotechnology Information. (n.d.). 1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride. PubChem.

- CymitQuimica. (n.d.). 1-Chloro-isoquinoline.

- ResearchGate. (2022). Predicted and reported selectivities for multihalogenated heterocycles... [Image].

- PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- Sigma-Aldrich. (n.d.). 1-Chloro-4-hydroxyisoquinoline 97 3336-43-4.

- Home Sunshine Pharma. (n.d.). 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4.

- PubMed Central. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2.

- Chemistry. (n.d.). Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics.

- National Center for Biotechnology Information. (n.d.). Isoquinoline, 1-chloro-. PubChem.

- CymitQuimica. (n.d.). This compound.

- International Union of Pure and Applied Chemistry. (n.d.). SOLUBILITY DATA SERIES.

- Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.

- ResearchGate. (2019). Does anyone have any experience determining the dissolved concentration of Chlorine in organic solvents?.

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. baranlab.org [baranlab.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. pharmatutor.org [pharmatutor.org]

A Comprehensive Guide to the Stability and Storage of 1-Chloro-4-fluoroisoquinoline

Abstract

1-Chloro-4-fluoroisoquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a reactive intermediate, its chemical integrity is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines potential degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling. The core recommendations emphasize the exclusion of moisture, light, and incompatible reagents, combined with controlled, refrigerated conditions to preserve purity and reactivity.

Chemical Identity and Properties

Understanding the fundamental physicochemical properties of this compound (CAS No. 435278-06-1) is the first step toward developing a rational storage strategy. The molecule's structure, featuring an isoquinoline core substituted with two different halogen atoms, imparts a unique reactivity profile that must be managed carefully.

| Property | Value | Source(s) |

| CAS Number | 435278-06-1 | [1] |

| Molecular Formula | C₉H₅ClFN | [1][2] |

| Molecular Weight | 181.59 g/mol | [1][2] |

| Physical Form | Liquid or Solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | BKYLDYWBJSOIMD-UHFFFAOYSA-N |

Note: Physical state may vary between suppliers and batches.

Core Principles of Chemical Stability

The stability of this compound is not absolute; it is a function of its environment. The key to its preservation lies in controlling the external factors that can promote its degradation. The molecule is generally stable under recommended storage conditions, but its reactivity necessitates careful management.[1]

Causality of Instability: The isoquinoline ring system is electron-deficient, which is further amplified by the electronegative nitrogen and fluorine atoms. This electronic arrangement makes the chlorine atom at the C1 position a susceptible leaving group for nucleophilic substitution reactions.

Key Factors Influencing Stability:

-

Moisture and Nucleophiles: This is the most critical factor. The C-Cl bond is susceptible to hydrolysis, a reaction where water acts as a nucleophile, displacing the chloride ion to form 4-fluoro-1-hydroxyisoquinoline.[3] This process is often catalyzed by acidic or basic conditions. Other nucleophiles present in a research environment (e.g., alcohols, amines) can react similarly.

-

Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. While some suppliers list ambient storage, storing the compound under refrigerated conditions (2-8°C) is a prudent measure to minimize kinetic activity and slow potential decomposition over the long term.

-

Light: Aromatic and heterocyclic systems can be sensitive to UV light, which can provide the energy to initiate free-radical degradation pathways.[4] Storing the material in amber or opaque containers is essential to prevent photodegradation.

-

Air and Oxygen: While the core structure is not exceptionally prone to oxidation, some related heterocyclic compounds are noted to be air-sensitive.[5][6] Storage under an inert atmosphere (e.g., argon or nitrogen) is the best practice to eliminate oxidation as a variable, particularly for long-term storage or after a container has been opened.

-

Incompatible Materials: Contact with strong oxidizing agents, strong bases, or strong acids can catalyze rapid decomposition.[1][5] Strong bases can deprotonate any trace water, creating a more potent nucleophile (hydroxide), which accelerates hydrolysis.

Postulated Degradation Pathway: Hydrolysis

The primary anticipated degradation route for this compound in a typical laboratory setting is hydrolysis. This reaction compromises the integrity of the starting material, leading to the formation of an undesired impurity and affecting reaction stoichiometry and yield.

Caption: Postulated hydrolytic degradation of this compound.

Recommended Storage and Handling Protocols

A self-validating storage system ensures that the compound's purity is maintained from receipt to final use. This requires a multi-layered approach encompassing both long-term storage and procedures for daily handling.

Quantitative Storage Recommendations

| Parameter | Condition | Rationale |

| Temperature | Long-Term: 2-8°C Short-Term: Ambient (up to 1 week) | Reduces kinetic rate of degradation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents potential oxidation and displaces moisture.[6] |

| Light | Protect from light (Amber vial/Store in dark) | Prevents UV-induced photodegradation.[7] |

| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents ingress of atmospheric moisture and contaminants. |

Experimental Protocol: Long-Term Storage

-

Receipt: Upon receipt, inspect the container seal for integrity.

-

Inerting: If the compound will be stored for >1 month, carefully open the container inside a glove box or an inert atmosphere bag.

-

Backfill: Backfill the headspace with dry argon or nitrogen gas.

-

Sealing: Tightly reseal the primary container. For extra protection, wrap the cap junction with Parafilm®.

-

Secondary Containment: Place the sealed primary container into a labeled, sealed secondary container (e.g., a small desiccator or a sealed bag with a desiccant pouch).

-

Refrigeration: Place the entire assembly in a designated, explosion-proof refrigerator at 2-8°C.

Experimental Protocol: Safe Laboratory Handling

-

Acclimatization: Before opening, remove the container from the refrigerator and allow it to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold compound.

-

Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of any vapors or dust.[8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Dispensing: Use clean, dry spatulas or syringes for dispensing. If the compound is a liquid, use a syringe under an inert atmosphere.

-

Resealing: Immediately after dispensing, reseal the container, preferably after backfilling with inert gas.

-

Cleaning: Wash hands and any exposed skin thoroughly after handling.[8] Clean any spills promptly according to safety procedures.

Caption: Decision workflow for the safe handling of this compound.

Experimental Workflow for Stability Assessment

To validate the stability of a specific batch under your laboratory's conditions, a simple time-point study is recommended.

-

Time Zero (T₀) Analysis: Upon receiving a new batch, dissolve a small, representative sample in a suitable solvent (e.g., Acetonitrile) and obtain a baseline purity profile using a quantitative technique like HPLC-UV or LC-MS. This is your reference standard.

-

Sample Aliquoting: Prepare several small aliquots of the compound in separate, appropriately sized vials.

-

Stress Conditions: Store the aliquots under various conditions:

-

Optimal: 2-8°C, dark, inert atmosphere.

-

Sub-optimal 1: Room temperature, dark.

-

Sub-optimal 2: Room temperature, exposed to ambient light.

-

Harsh: 40°C, dark (accelerated stability).

-

-

Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

-

Purity Re-evaluation: Analyze each sample using the same analytical method established at T₀.

-

Data Comparison: Compare the purity profiles to the T₀ standard. Quantify the appearance of new peaks (impurities) and the decrease in the area of the parent compound peak to determine the rate of degradation under each condition.

Conclusion

The chemical stability of this compound is robust when managed with appropriate care. The primary threats to its integrity are moisture, elevated temperatures, and light. By implementing a storage protocol centered on cold (2-8°C), dry, dark, and inert conditions, researchers can ensure the compound's purity and reactivity are preserved, leading to more reliable and successful scientific outcomes. Adherence to the handling protocols outlined in this guide will further ensure both the longevity of the chemical and the safety of the laboratory personnel.

References

- Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2015). Photobiodegradation of Halogenated Aromatic Pollutants. Advances in Bioresearch.

- Brossi, A., et al. (1974). Aromatic hydroxylation of some isoquinoline-type alkaloids. Journal of Organic Chemistry.

-

Commandeur, J. N., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation. Retrieved from [Link]

-

Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). This compound. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology. Retrieved from [Link]

-

Mahidol University. (n.d.). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]

- Center for Chemical Process Safety. (1995).

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Hydrolysis Reactions. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. 435278-06-1[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants [research.amanote.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. nottingham.ac.uk [nottingham.ac.uk]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

The Isoquinoline Nucleus: A Privileged Scaffold in Synthesis and Medicine

A Senior Application Scientist's Guide to Substituted Isoquinolines: From Synthetic Strategies to Therapeutic Frontiers

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products and synthetic molecules with profound pharmacological significance. This in-depth technical guide provides a comprehensive overview of substituted isoquinolines for researchers, scientists, and drug development professionals. We will navigate the landscape of classical and modern synthetic methodologies, offering detailed, field-proven protocols and a critical analysis of their respective advantages and limitations. Furthermore, this guide will delve into the diverse therapeutic applications of isoquinoline derivatives, exploring their mechanisms of action in critical signaling pathways implicated in cancer, microbial infections, and neurodegenerative disorders. Through a synthesis of technical accuracy and practical insights, this document aims to be an essential resource for the rational design, synthesis, and application of novel substituted isoquinolines.

The Enduring Legacy of the Isoquinoline Core

The isoquinoline motif, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a recurring theme in the tapestry of natural product chemistry.[1] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, nature has repeatedly utilized this scaffold to create molecules with diverse and potent biological activities.[1][2] This inherent bioactivity has not gone unnoticed by the medicinal chemistry community. Synthetic isoquinoline derivatives have emerged as crucial pharmacophores in a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5] Their ability to interact with a multitude of biological targets, including enzymes and receptors, underscores their status as a "privileged scaffold" in drug discovery.[6][7]

This guide will provide a holistic perspective on substituted isoquinolines, bridging the gap between synthetic chemistry and pharmacology. We will begin by exploring the foundational synthetic routes and then transition to the cutting-edge methodologies that are shaping the future of isoquinoline synthesis. The latter half of this guide will be dedicated to the ever-expanding pharmacological landscape of these remarkable compounds, with a focus on their molecular mechanisms of action.

Constructing the Isoquinoline Framework: A Synthetic Compendium

The efficient synthesis of the isoquinoline core has been a subject of intense investigation for over a century, leading to a rich and diverse toolbox of chemical transformations. These methods can be broadly categorized into classical and modern approaches.

The Pillars of Classical Synthesis: Time-Tested and True

The traditional methods for isoquinoline synthesis, while often requiring stringent conditions, remain valuable for their reliability and scalability. These reactions, centered on intramolecular electrophilic aromatic substitution, are particularly effective for electron-rich aromatic systems.[8]

A Comparative Overview of Classical Isoquinoline Syntheses

| Reaction | Starting Materials | Reagents & Conditions | Product | Yield Range (%) | Key Advantages | Key Disadvantages |

| Bischler-Napieralski | β-Phenylethylamine, Acyl chloride/Anhydride | 1. Acylation; 2. Dehydrating agent (POCl₃, P₂O₅), Reflux | 3,4-Dihydroisoquinoline | 40-90 | Good for 1-substituted isoquinolines; broad substrate scope.[6] | Requires harsh dehydrating agents; subsequent oxidation needed for aromatization.[6] |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., TFA, HCl), often at elevated temperatures. | 1,2,3,4-Tetrahydroisoquinoline | 50-95 | Forms tetrahydroisoquinolines directly; can be performed under milder conditions.[9] | Limited to the synthesis of tetrahydroisoquinolines. |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄), heat. | Isoquinoline | 10-60 | Direct route to aromatic isoquinolines.[7][10] | Often gives low yields; sensitive functional groups may not be tolerated. |

Discovered in 1893, the Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines.[2] The reaction proceeds through the intramolecular cyclization of a β-phenylethylamide, which is typically formed by the acylation of a β-phenylethylamine.[2] Dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are essential for promoting the cyclization.[11]

Experimental Protocol: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

Materials:

-

N-(3,4-Dimethoxyphenethyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (1.5 equivalents) dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous mixture to pH 8-9 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 6,7-dimethoxy-3,4-dihydroisoquinoline.

Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.05 (s, 1H), 6.75 (s, 1H), 3.88 (s, 3H), 3.87 (s, 3H), 3.75 (t, J = 7.6 Hz, 2H), 2.70 (t, J = 7.6 Hz, 2H).

-

MS (ESI): m/z 192.1 [M+H]⁺.

Logical Flow of the Bischler-Napieralski Reaction

Caption: The Bischler-Napieralski reaction workflow.

The Pictet-Spengler reaction, a cornerstone in alkaloid synthesis, provides a direct route to 1,2,3,4-tetrahydroisoquinolines.[9] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9] The reaction conditions can often be milder than those required for the Bischler-Napieralski or Pomeranz-Fritsch reactions, making it suitable for substrates with sensitive functional groups.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline via Pictet-Spengler Reaction

Materials:

-

Tryptamine

-

Acetaldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tryptamine (1 equivalent) in dichloromethane.

-

Add acetaldehyde (1.2 equivalents) to the solution at room temperature.

-

Add trifluoroacetic acid (0.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (eluent: methanol/dichloromethane) to yield 1-methyl-1,2,3,4-tetrahydro-β-carboline.

Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.01 (br s, 1H), 7.52 (d, J = 7.6 Hz, 1H), 7.31 (d, J = 7.6 Hz, 1H), 7.15 (t, J = 7.6 Hz, 1H), 7.09 (t, J = 7.6 Hz, 1H), 4.21 (q, J = 6.4 Hz, 1H), 3.20-3.10 (m, 1H), 3.00-2.90 (m, 1H), 2.80-2.70 (m, 2H), 1.55 (d, J = 6.4 Hz, 3H).

-

MS (ESI): m/z 187.1 [M+H]⁺.

The Pomeranz-Fritsch reaction offers a direct pathway to fully aromatized isoquinolines.[7][10] It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[7][12] While versatile in the types of isoquinolines it can produce, the classical conditions often suffer from low yields.[12]

Experimental Protocol: Synthesis of 7-Methoxyisoquinoline via Pomeranz-Fritsch Reaction

Materials:

-

m-Anisaldehyde

-

Aminoacetaldehyde diethyl acetal

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

Procedure:

-